molecular formula C17H19FN2O5S B4606703 N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide

Cat. No.: B4606703
M. Wt: 382.4 g/mol
InChI Key: LNGCVEJZCIGIQH-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 2,5-dimethoxyphenyl sulfonyl chloride, which is then reacted with 4-fluoroaniline to form the sulfonamide intermediate. This intermediate is further reacted with methylglycine to yield the final product. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide can be compared with similar compounds such as:

    N~2~-[(2,4-Dimethoxyphenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-(4-fluorobenzyl)norleucinamide: This compound has a similar sulfonyl and fluorophenyl structure but differs in the substitution pattern and the presence of a norleucinamide group.

    N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N~2~-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)isoleucinamide: This compound also shares structural similarities but has different substituents on the phenyl rings and an isoleucinamide group.

These comparisons highlight the uniqueness of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide in terms of its specific substitution pattern and functional groups.

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S/c1-20(11-17(21)19-13-6-4-12(18)5-7-13)26(22,23)16-10-14(24-2)8-9-15(16)25-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGCVEJZCIGIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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